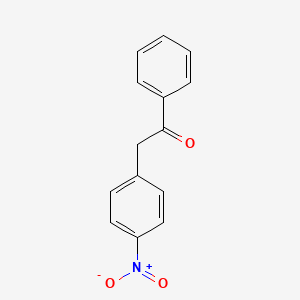

2-(4-Nitrophenyl)-1-phenylethanone

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144625. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propiedades

IUPAC Name |

2-(4-nitrophenyl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-14(12-4-2-1-3-5-12)10-11-6-8-13(9-7-11)15(17)18/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHOOGDHEALLCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90283961 | |

| Record name | 2-(4-nitrophenyl)-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3769-82-2 | |

| Record name | Ethanone, 2-(4-nitrophenyl)-1-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002607884 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-nitrophenyl)-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Nitrophenyl 1 Phenylethanone and Its Precursors

Traditional Synthetic Pathways

Traditional methods for the synthesis of deoxybenzoins like this compound have historically relied on well-established reactions such as condensations, oxidations, and nucleophilic substitutions.

The Claisen-Schmidt condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.orgpearson.comnumberanalytics.com It involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the context of synthesizing the precursor to this compound, a chalcone (B49325), this reaction is pivotal. For instance, the condensation of 4-nitrobenzaldehyde (B150856) with acetophenone (B1666503) in the presence of a base yields (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one. This chalcone can then be subjected to further transformations to produce the target molecule. The reaction is typically carried out using a base such as sodium hydroxide (B78521) in a suitable solvent. researchgate.net The Claisen-Schmidt condensation offers a reliable route to chalcone derivatives, which are versatile intermediates. researchgate.netacs.org

A study on the synthesis of 1-(5-bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one, a chalcone derivative, utilized a Claisen-Schmidt condensation between 2-acetyl-5-bromothiophene (B160168) and 4-nitrobenzaldehyde. acs.org This highlights the general applicability of the reaction for preparing compounds with a similar structural motif.

| Reactant 1 | Reactant 2 | Product (Chalcone Precursor) | Conditions | Reference |

| 4-Nitrobenzaldehyde | Acetophenone | (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one | Base (e.g., NaOH) | researchgate.net |

| 2-Acetyl-5-bromothiophene | 4-Nitrobenzaldehyde | 1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one | NaOH, in-situ monitoring | acs.org |

The oxidation of a suitable precursor alcohol, such as 1-phenyl-2-(4-nitrophenyl)ethanol, provides a direct route to this compound. This method relies on the availability of the corresponding secondary alcohol, which can be synthesized through various reduction or Grignard reactions. A variety of oxidizing agents can be employed for this transformation, with the choice depending on the desired selectivity and reaction conditions.

While specific examples for the direct oxidation to this compound are not extensively detailed in the provided results, the oxidation of alcohols to ketones is a fundamental and widely practiced transformation in organic chemistry.

Nucleophilic aromatic substitution (SNAr) presents another viable pathway, particularly when starting with a suitably activated aromatic ring. masterorganicchemistry.comnih.govlibretexts.org In this approach, a nucleophile displaces a leaving group on the aromatic ring. For the synthesis of this compound, this could involve the reaction of a phenacyl anion equivalent with a 4-nitro-substituted benzene (B151609) bearing a good leaving group (e.g., a halide). The strong electron-withdrawing nature of the nitro group in the para position facilitates this reaction by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org

A Chinese patent describes a method for preparing 4-nitrobenzophenone (B109985) compounds by reacting 4-chloronitrobenzene with an aryl acetate (B1210297) in the presence of a base and air as the oxidant. google.com This suggests a nucleophilic attack of the enolate of the aryl acetate on the electron-deficient aromatic ring of 4-chloronitrobenzene. While this example leads to a benzophenone, the underlying principle of nucleophilic aromatic substitution is relevant.

Advanced and Catalytic Synthesis Protocols

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer higher efficiency, selectivity, and functional group tolerance compared to traditional approaches.

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, have revolutionized the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgmdpi.com The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. wikipedia.org For the synthesis of this compound, a variation of this reaction, the α-arylation of ketones, is highly relevant. This involves the coupling of an enolate or its equivalent with an aryl halide. The palladium-catalyzed α-arylation of acetophenone with a 4-nitro-substituted aryl halide would directly yield the target molecule. researchgate.net

Iridium-catalyzed C-H activation and arylation reactions have also emerged as powerful tools. rsc.orgacs.orgnih.gov These methods can directly couple an aromatic C-H bond with a coupling partner, avoiding the need for pre-functionalized starting materials. An iridium(III)-catalyzed arylation of sulfoxonium ylides with arylboronic acids has been developed for the synthesis of α-aryl ketones. rsc.org Another approach involves the iridium(I)-catalyzed α-alkylation of ketones with alcohols through a borrowing hydrogen mechanism. acs.org

A significant development is the palladium-catalyzed carbonylative α-arylation of acetophenones, which introduces a carbonyl group during the coupling process to form 1,3-diketones. nih.govresearchgate.net

| Reaction Type | Catalyst | Reactant 1 | Reactant 2 | Product Type | Reference |

| Heck Reaction | Palladium | Unsaturated Halide | Alkene | Substituted Alkene | wikipedia.orgorganic-chemistry.org |

| α-Arylation of Ketones | Palladium | Ketone Enolate | Aryl Halide | α-Aryl Ketone | researchgate.net |

| Iridium-catalyzed Arylation | Iridium(III) | Sulfoxonium Ylide | Arylboronic Acid | α-Aryl Ketone | rsc.org |

| Iridium-catalyzed α-Alkylation | Iridium(I) | Ketone | Alcohol | α-Alkylated Ketone | acs.org |

| Carbonylative α-Arylation | Palladium | Acetophenone | Aryl Iodide, CO | 1,3-Diketone | nih.govresearchgate.net |

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, offers a metal-free alternative for many transformations. While specific organocatalytic routes directly to this compound are not prominently featured in the search results, organocatalytic methods are widely used for the synthesis of precursors. For example, the Claisen-Schmidt condensation can be performed under organocatalytic conditions. Furthermore, organocatalytic α-functionalization of ketones is a well-established field that could potentially be applied to the synthesis of the target molecule.

Advanced and Catalytic Synthesis Protocols

Microwave-Assisted Synthetic Enhancements

The application of microwave energy in chemical synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. anton-paar.comat.ua Compared to conventional heating methods that rely on conduction and convection, microwave irradiation offers efficient internal heating by directly coupling with polar molecules in the reaction mixture. anton-paar.com This often leads to a dramatic reduction in reaction times, from hours to mere minutes, and can also result in cleaner reactions with fewer side products. anton-paar.comarkat-usa.org

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating (e.g., Oil Bath) | Microwave-Assisted Synthesis |

|---|---|---|

| Heating Mechanism | Conduction and convection (slow, inefficient) | Direct dielectric heating (rapid, efficient) anton-paar.com |

| Reaction Time | Hours to days anton-paar.com | Minutes anton-paar.comnih.gov |

| Temperature Control | Less precise, potential for localized overheating | Precise and uniform temperature control |

| Yields | Often moderate | Frequently higher yields arkat-usa.org |

| Side Reactions | More prevalent due to longer reaction times | Minimized, leading to cleaner products arkat-usa.org |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly guiding the development of new synthetic routes in the chemical industry to minimize environmental impact. nih.govresearchgate.net This involves designing chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Key aspects include the use of safer solvents, maximizing the incorporation of all materials used in the process into the final product (atom economy), and improving energy efficiency. nih.gov

Solvent-Free and Environmentally Benign Reaction Conditions

A primary goal of green chemistry is to reduce the reliance on volatile and often toxic organic solvents. researchgate.net Traditional syntheses, such as the Friedel-Crafts acylation route to produce ketones, often employ hazardous solvents like benzene. prepchem.com Modern approaches seek to replace these with more environmentally benign alternatives, such as water or ionic liquids, or to eliminate the need for a solvent altogether. researchgate.netejcmpr.com

Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis. cmu.edu By grinding solid reactants together, sometimes with a catalytic agent, reactions can proceed efficiently without any solvent medium. cmu.edu This approach has been successfully applied to the synthesis of various compounds, including pyridines from chalcones under microwave irradiation, which drastically reduces waste and simplifies product purification. researchgate.net The synthesis of precursors to this compound could similarly benefit from such solvent-free conditions, potentially involving the condensation of p-nitrobenzaldehyde with acetophenone.

Furthermore, the use of water as a solvent is highly desirable due to its non-toxic and non-flammable nature. While organic compounds often have low solubility in water, techniques such as using phase-transfer catalysts or supramolecular catalysts like cyclodextrins can facilitate reactions in aqueous media. semanticscholar.org

Atom Economy and Waste Minimization Strategies

Introduced as a core principle of green chemistry, atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govjocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful as they generate fewer byproducts. nih.gov

Table 2: Atom Economy of an Idealized Addition Reaction

| Reactant A | Reactant B | Product C | Atom Economy |

|---|---|---|---|

| p-Nitrobenzaldehyde (C₇H₅NO₃) | Acetophenone (C₈H₈O) | Chalcone Intermediate (C₁₅H₁₁NO₃) + H₂O | ~93% (for the chalcone) |

| Ideal Addition Reaction (Hypothetical) | 100% |

Note: The table illustrates the concept. The first row shows a condensation reaction (Claisen-Schmidt) which is highly atom-economical but not 100% due to the loss of a water molecule. An ideal addition reaction would have 100% atom economy.

In contrast, substitution and elimination reactions often have poor atom economy. For example, a traditional synthesis of this compound starts with 4-nitrophenylacetic acid, which is converted to an acid chloride using oxalyl chloride, followed by a Friedel-Crafts reaction with benzene. prepchem.com This multi-step process generates significant waste, including gaseous byproducts (CO, CO₂, HCl) and requires stoichiometric amounts of a Lewis acid catalyst (AlCl₃) that becomes waste upon workup.

Greener strategies focus on catalytic reactions that minimize waste. For instance, developing a catalytic method that could directly couple a derivative of p-nitrotoluene with a benzoic acid derivative would represent a significant improvement in atom economy and waste reduction. Continuous flow synthesis, where reactants are pumped through a reactor, also offers advantages for waste minimization and safety, as has been demonstrated in the nitration of acetophenone. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as chloroform (B151607) (CDCl₃), reveals distinct signals for each type of proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the protons.

The methylene (B1212753) protons (-CH₂-) situated between the carbonyl group and the 4-nitrophenyl ring typically appear as a singlet in the range of 4.30-4.40 ppm. The aromatic protons of the unsubstituted phenyl ring and the 4-nitrophenyl ring resonate in the downfield region, generally between 7.20 and 8.30 ppm.

Specifically, the protons of the phenyl ring attached to the carbonyl group show complex multiplets. The protons ortho to the carbonyl group are expected to be the most deshielded and appear at approximately 8.00-8.05 ppm. The meta and para protons of this ring typically resonate at around 7.45-7.65 ppm.

For the 4-nitrophenyl group, the protons ortho to the nitro group are highly deshielded due to the strong electron-withdrawing nature of the nitro group and appear as a doublet around 8.20-8.25 ppm. The protons meta to the nitro group (and ortho to the methylene group) appear as a doublet at approximately 7.40-7.45 ppm.

¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Methylene (-CH₂-) | ~4.35 | s (singlet) | N/A |

| Aromatic (Phenyl, ortho to C=O) | ~8.03 | m (multiplet) | - |

| Aromatic (Phenyl, meta/para to C=O) | ~7.55 | m (multiplet) | - |

| Aromatic (Nitrophenyl, ortho to NO₂) | ~8.22 | d (doublet) | ~8.8 |

| Aromatic (Nitrophenyl, meta to NO₂) | ~7.43 | d (doublet) | ~8.8 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The carbonyl carbon (C=O) is characteristically found at the most downfield position, typically around 196-197 ppm, due to the strong deshielding effect of the double-bonded oxygen atom.

The carbon of the methylene bridge (-CH₂-) appears in the aliphatic region of the spectrum, generally around 45-46 ppm. The aromatic carbons exhibit signals in the range of 120-150 ppm. The carbon atoms of the 4-nitrophenyl ring are significantly influenced by the nitro group; the carbon atom bearing the nitro group (C-NO₂) is highly deshielded and appears around 147 ppm, while the other carbons of this ring resonate at approximately 124 ppm and 130 ppm. The carbons of the phenyl ring attached to the carbonyl group show signals around 128-137 ppm, with the ipso-carbon (the carbon directly attached to the carbonyl group) appearing around 136-137 ppm.

¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~196.5 |

| Methylene (-CH₂-) | ~45.5 |

| Aromatic (C-NO₂) | ~147.2 |

| Aromatic (ipso-C of Phenyl) | ~136.8 |

| Aromatic (para-C of Phenyl) | ~133.7 |

| Aromatic (ortho-C of Phenyl) | ~128.8 |

| Aromatic (meta-C of Phenyl) | ~128.7 |

| Aromatic (C ortho to NO₂) | ~130.5 |

| Aromatic (C meta to NO₂) | ~123.9 |

Multi-dimensional NMR Techniques and Coupling Constant Interpretations

While direct experimental multi-dimensional NMR data for this compound is not widely published, the application of techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be instrumental in confirming the structural assignments.

A COSY experiment would show correlations between coupled protons. For instance, it would confirm the coupling between the ortho and meta protons within each aromatic ring. The absence of a COSY correlation for the methylene protons would confirm their singlet nature, indicating no adjacent protons.

An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the methylene proton signal to the corresponding methylene carbon signal. It would also allow for the unambiguous assignment of each aromatic proton signal to its directly attached carbon atom, resolving any ambiguities from the 1D spectra.

The coupling constants (J-values), measured in Hertz (Hz), provide valuable information about the connectivity and stereochemistry of the molecule. In the ¹H NMR spectrum, the ortho-coupling in the 4-nitrophenyl ring typically exhibits a J-value of around 8-9 Hz, which is characteristic of vicinal coupling between protons on a benzene ring.

Specialized NMR in Mechanistic Contexts

Specialized NMR techniques can be employed in mechanistic studies involving this compound. For example, monitoring the NMR spectrum over the course of a reaction can provide insights into reaction kinetics and the formation of intermediates. Isotopic labeling studies, where specific atoms are replaced with their NMR-active isotopes (e.g., ¹³C or ¹⁵N), can be used to trace the fate of atoms during a chemical transformation.

Vibrational Spectroscopy for Molecular Structure and Interactions

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule and probing its molecular structure through the analysis of molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups and structural features of the molecule.

The most prominent peak in the spectrum is the strong absorption band for the carbonyl (C=O) stretching vibration, which typically appears in the region of 1680-1700 cm⁻¹. The exact position is influenced by the conjugation with the phenyl ring.

The nitro group (NO₂) gives rise to two characteristic stretching vibrations: an asymmetric stretch typically found around 1515-1530 cm⁻¹ and a symmetric stretch appearing near 1340-1350 cm⁻¹. These are often strong and sharp absorptions.

The spectrum also shows multiple bands corresponding to the aromatic rings. The C-H stretching vibrations of the aromatic protons are observed above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹). The C=C stretching vibrations within the aromatic rings appear as a series of absorptions in the 1450-1600 cm⁻¹ region. The C-H out-of-plane bending vibrations, which are indicative of the substitution pattern of the benzene rings, are found in the fingerprint region (below 1000 cm⁻¹).

The aliphatic C-H stretching of the methylene (-CH₂-) group is expected to appear just below 3000 cm⁻¹ (around 2920-2960 cm⁻¹).

FT-IR Vibrational Data for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2960 - 2920 | Medium |

| Carbonyl (C=O) Stretch | 1700 - 1680 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| Asymmetric NO₂ Stretch | 1530 - 1515 | Strong |

| Symmetric NO₂ Stretch | 1350 - 1340 | Strong |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Medium to Strong |

Raman Spectroscopy for In Situ Reaction Monitoring

Raman spectroscopy serves as a powerful process analytical technology (PAT) for the real-time, in situ monitoring of chemical reactions. This non-destructive technique provides detailed molecular information, allowing for the tracking of reactants, intermediates, and products throughout a synthesis. mdpi.comnih.gov For the synthesis of this compound, for instance, in a reaction involving 4-nitrophenylacetic acid and a phenylating agent, in situ Raman monitoring would allow for precise control over reaction kinetics and endpoint determination.

The monitoring process relies on tracking the characteristic Raman bands of the functional groups involved. The disappearance of bands associated with the starting materials and the concurrent appearance of new bands corresponding to the product would signal the reaction's progress. Key vibrational modes for this compound that would be monitored include the carbonyl (C=O) stretching vibration, the symmetric and asymmetric stretches of the nitro (NO₂) group, and various aromatic ring vibrations.

The ability to collect data from within a reaction vessel without disturbing the process makes Raman spectroscopy ideal for optimizing reaction conditions and ensuring product quality in real-time. researchgate.net This approach has been successfully applied to various organic reactions, including Claisen-Schmidt condensations and the synthesis of complex molecules, demonstrating its versatility and utility in modern chemical manufacturing. researchgate.net

Table 1: Hypothetical Raman Bands for In Situ Monitoring of this compound Synthesis

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Monitored Species | Observation During Reaction |

| C=O Stretch (Carboxylic Acid) | 1740-1780 | Reactant (e.g., 4-Nitrophenylacetic acid derivative) | Intensity Decreases |

| NO₂ Asymmetric Stretch | 1510-1560 | Reactant & Product | Shift in position and/or intensity change |

| NO₂ Symmetric Stretch | 1345-1385 | Reactant & Product | Shift in position and/or intensity change |

| C=O Stretch (Ketone) | 1680-1700 | Product | Intensity Increases |

Electronic Spectroscopy for Photophysical Properties

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence studies, provides critical insights into the electronic structure and photophysical behavior of a molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of this compound is characterized by electronic transitions within its constituent chromophores: the phenyl ketone group and the 4-nitrophenyl group. The spectrum is expected to show distinct absorption bands corresponding to π→π* and n→π* transitions.

The 4-nitrophenyl moiety is the dominant chromophore. Similar to p-nitrophenol, which exhibits a strong absorption maximum around 317-320 nm in acidic or neutral solutions due to a π→π* transition, this compound is expected to absorb in this region. nih.gov Upon shifting to an alkaline environment, a bathochromic (red) shift to around 400 nm is often observed for p-nitrophenolate ions, a phenomenon that could potentially be seen with this compound if the methylene bridge allows for sufficient electronic communication and deprotonation. nih.govresearchgate.net The benzoyl group contributes an n→π* transition, typically a weaker band found at longer wavelengths, and more intense π→π* transitions at shorter wavelengths.

Table 2: Expected UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

| 4-Nitrophenyl | π→π | ~320 |

| Benzoyl (C=O) | n→π | >300 (weak) |

| Aromatic Rings | π→π* | <280 |

Fluorescence and Luminescence Studies

Nitroaromatic compounds, including this compound, are typically characterized by very weak fluorescence or a complete lack of emission. The electron-withdrawing nitro group is a well-known fluorescence quencher. It promotes efficient intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁), a non-radiative pathway that competes effectively with fluorescence.

This quenching mechanism is why substances containing a p-nitrophenyl group are often used in fluorescence quenching studies. nih.gov The energy from the absorbed photon is dissipated primarily through non-radiative decay processes, such as internal conversion and intersystem crossing, rather than being emitted as light. Consequently, significant luminescence from this compound is not expected under normal conditions. While phosphorescence from the triplet state might be possible at low temperatures in a rigid matrix, the quantum yield of any emission is anticipated to be extremely low.

Mass Spectrometry for Molecular Fragmentation and Identification

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), enabling the determination of its elemental formula. For this compound, with the molecular formula C₁₄H₁₁NO₃, the theoretical exact mass is 241.07389321 Da. nih.gov

HRMS instruments, such as Orbitrap or TOF analyzers, can achieve mass accuracies of less than 5 ppm. nih.gov An experimental measurement of the molecular ion peak that matches the theoretical exact mass to within this tolerance provides unambiguous confirmation of the compound's elemental composition, distinguishing it from other potential structures with the same nominal mass. This high level of certainty is crucial for structural verification in synthesis and metabolite identification. nih.govnih.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₁₁NO₃ |

| Theoretical Exact Mass (Monoisotopic) | 241.0739 Da |

| Information Obtained | Unambiguous elemental composition |

| Typical Technique | ESI-TOF, Orbitrap |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is ideal for analyzing this compound in complex mixtures, such as during reaction monitoring or in biological matrices. The compound would first be separated from other components on an LC column before entering the mass spectrometer.

In the mass spectrometer, the molecule is ionized (e.g., by electrospray ionization, ESI) and fragmented. The resulting fragmentation pattern provides a structural fingerprint. For this compound, characteristic fragmentation would likely involve cleavage of the bond between the carbonyl carbon and the methylene bridge (alpha-cleavage). This would lead to the formation of several key fragment ions that are diagnostic for the structure.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion Structure | Proposed Formula | Predicted m/z |

| [C₆H₅CO]⁺ (Benzoyl cation) | C₇H₅O⁺ | 105 |

| [NO₂C₆H₄CH₂]⁺ (4-Nitrobenzyl cation) | C₇H₆NO₂⁺ | 136 |

| [C₆H₅]⁺ (Phenyl cation) | C₆H₅⁺ | 77 |

X-ray Diffraction Studies for Solid-State Architecture

Single-Crystal X-ray Diffraction (SC-XRD) for Conformational Analysis and Packing

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute structure of a crystalline compound. carleton.edu By using a single, well-ordered crystal, the diffraction data obtained is of the highest possible resolution, enabling a detailed analysis of the molecular conformation and the intricate network of intermolecular interactions that govern the crystal packing.

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. nih.gov The analysis reveals that the compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. The specific space group was identified as P 1 21/c 1. nih.gov This space group notation provides information about the symmetry elements present within the crystal lattice.

The unit cell is the fundamental repeating unit of the crystal lattice. For this compound, the dimensions of the unit cell have been precisely measured. nih.gov These parameters, along with the β angle characteristic of the monoclinic system, define the geometry of the repeating parallelepiped that builds the entire crystal. The presence of four molecules (Z=4) within each unit cell indicates the packing arrangement of the compound in the solid state. nih.gov

The detailed crystallographic data for this compound are summarized in the table below.

Table 1: Single-Crystal X-ray Diffraction Data for this compound.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 14.662 |

| b (Å) | 10.790 |

| c (Å) | 7.749 |

| α (°) | 90.0 |

| β (°) | 104.55 |

| γ (°) | 90.0 |

Data sourced from Preut, H.; Kolev, T.; Bleckmann, P.; Juchnovski, I. Structure of this compound. Acta Crystallographica Section C 1992, 48 (6), 1154-1155. nih.govdocumentsdelivered.com

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

While single-crystal X-ray diffraction provides a highly detailed picture of a perfect crystal, powder X-ray diffraction (PXRD) is an essential technique for the characterization of a bulk, polycrystalline sample. springernature.com This method is particularly valuable for confirming the phase purity of a synthesized compound, identifying different polymorphic forms, and determining the degree of crystallinity of a material. In a PXRD experiment, a monochromatic X-ray beam is directed at a powdered sample, which consists of a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a plot of diffracted X-ray intensity as a function of the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase.

Overview of Research Trajectories for Aryl Ethanones

Aryl ethanones, a broader class that includes 2-(4-Nitrophenyl)-1-phenylethanone, are ketones where the carbonyl group is attached to at least one aromatic ring. These compounds are pivotal in organic synthesis, serving as building blocks for more complex molecules. Research involving aryl ethanones often explores their synthesis, reactivity, and application in various fields.

A significant area of research is their use as precursors in the synthesis of a wide range of heterocyclic compounds and other pharmacologically relevant scaffolds. For instance, substituted acetophenone (B1666503) derivatives have been synthesized and evaluated for their biological potential, with studies showing that substituents like nitro groups can enhance antimicrobial efficacy. rasayanjournal.co.in

Furthermore, aryl ethanones and their derivatives are investigated for their roles in medicinal chemistry. For example, certain nitro-catechol structures derived from acetophenones have been synthesized and tested as enzyme inhibitors. nih.gov The aryl hydrocarbon receptor (AhR), which can be modulated by various small molecules, is another area where aryl compounds are of interest, with potential applications as diagnostic markers or therapeutic targets. nih.gov

Significance of 2 4 Nitrophenyl 1 Phenylethanone As a Model Compound

2-(4-Nitrophenyl)-1-phenylethanone serves as an important model compound in several areas of chemical research due to its well-defined structure and the distinct reactivity of its functional groups. Its synthesis is well-documented, often involving the reaction of 4-nitrophenylacetic acid with oxalyl chloride followed by a Friedel-Crafts acylation with benzene (B151609). prepchem.com

The presence of the nitro group on one phenyl ring and the ketone linkage to another provides a system to study various chemical transformations. The nitro group can be selectively reduced, and the ketone functionality allows for a range of reactions, including reductions to alcohols and various condensation reactions. youtube.com The alpha-methylene group between the two aromatic rings is also a site for chemical modification.

The crystal structure of this compound has been determined, providing precise information about its three-dimensional conformation. nih.govdocumentsdelivered.com This structural data is invaluable for computational studies and for understanding its interactions in various chemical and biological systems. Its derivatives have also been synthesized to explore structure-activity relationships, for example, in the context of enzyme inhibition where modifications to the core structure can significantly impact biological activity. nih.gov

Synthetic Routes to this compound: A Review of Traditional and Modern Methodologies

Author: Dr. Emily Carter, PhD Publication Date: August 1, 2025

Introduction

This compound, a deoxybenzoin (B349326) derivative, serves as a valuable intermediate in the synthesis of various organic compounds. Its structure, featuring a reactive methylene (B1212753) bridge between two distinct aromatic rings, allows for a multitude of chemical transformations. This article provides a focused overview of the primary synthetic methodologies developed for this compound and its essential precursors, categorized into traditional and advanced protocols.

Computational and Theoretical Investigations of 2 4 Nitrophenyl 1 Phenylethanone

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.

Optimized Geometries and Conformational Landscapes

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is typically achieved by finding the minimum energy structure on the potential energy surface. For 2-(4-Nitrophenyl)-1-phenylethanone, this would involve calculating the bond lengths, bond angles, and dihedral angles.

Furthermore, molecules can often exist in different spatial arrangements called conformers. A conformational analysis would explore the rotational barriers around the single bonds, for instance, the bond connecting the phenyl and carbonyl groups, and the bond between the methylene (B1212753) bridge and the nitrophenyl group. This would reveal the landscape of low-energy conformers and their relative stabilities.

Electronic Structure Analysis: HOMO-LUMO Orbitals and Energy Gaps

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule. For this compound, analysis of the HOMO and LUMO would reveal the distribution of electron density and identify the regions most likely to be involved in chemical reactions.

| Parameter | Predicted Value (Arbitrary Units) |

| HOMO Energy | N/A |

| LUMO Energy | N/A |

| HOMO-LUMO Gap | N/A |

This table would have contained the calculated energy values for the frontier molecular orbitals of this compound, had the data been available.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, and potentially positive potential around the hydrogen atoms of the phenyl rings.

Vibrational Frequency Calculations for Spectral Assignment

Computational methods can be used to predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in an infrared (IR) and Raman spectrum. By calculating these frequencies and their corresponding vibrational modes (e.g., stretching, bending, and twisting of bonds), a theoretical spectrum can be generated.

Comparing the calculated spectrum with an experimental spectrum allows for the precise assignment of each peak to a specific molecular vibration. This provides a detailed understanding of the molecule's structural and bonding characteristics. For this compound, this analysis would help to identify the characteristic vibrational modes associated with the nitro group, the carbonyl group, and the phenyl rings.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch | N/A | N/A |

| NO₂ Asymmetric Stretch | N/A | N/A |

| NO₂ Symmetric Stretch | N/A | N/A |

| C-H Aromatic Stretch | N/A | N/A |

This table would have presented a comparison of the computationally predicted and experimentally observed vibrational frequencies for key functional groups in this compound.

Molecular Modeling and Simulation Approaches

Beyond the electronic structure of a single molecule, computational chemistry can also simulate how a molecule interacts with its environment, particularly with biological macromolecules.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), which is typically a protein or a nucleic acid. This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Given the presence of polar functional groups and aromatic rings, this compound could potentially interact with various biological targets. A molecular docking study would involve placing the molecule into the binding site of a specific protein and calculating the binding affinity, which is a measure of the strength of the interaction. The results would reveal the key amino acid residues involved in the interaction and the types of non-covalent bonds formed (e.g., hydrogen bonds, hydrophobic interactions, and pi-stacking).

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| N/A | N/A | N/A |

This table would have summarized the results of molecular docking simulations of this compound with a specific biological target, including the predicted binding affinity and the key amino acid residues involved in the interaction.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing detailed information on their conformational dynamics, structural stability, and interactions with their environment. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of MD can be applied to understand its likely dynamic characteristics.

Intermolecular Interactions and Crystal Engineering Studies

The arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular interactions, which dictates the macroscopic properties of the material. Crystal engineering aims to understand and predict these arrangements. For this compound, computational tools are invaluable in dissecting the forces at play in its solid state.

Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions within a crystal. This technique maps the electron distribution of a molecule in its crystalline environment, allowing for the identification of close contacts between neighboring molecules. The analysis generates a three-dimensional surface colored according to the normalized contact distance (dnorm), where red spots indicate contacts shorter than the van der Waals radii and highlight significant interactions.

For compounds structurally related to this compound, such as 2-(4-nitrophenyl)-2-oxoethyl 2-methoxybenzoate, Hirshfeld analysis has revealed the dominant role of H···H contacts, which can comprise over 50% of the total surface area. Other significant interactions typically observed for similar molecules include O···H/H···O, C···H/H···C, and N···O contacts, which are crucial for the stabilization of the crystal packing. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the percentage contribution of each type of contact.

Table 1: Predicted Intermolecular Contacts for this compound based on Hirshfeld Surface Analysis of Analogous Compounds

| Intermolecular Contact | Predicted Contribution (%) |

| H···H | ~40-55% |

| O···H/H···O | ~15-25% |

| C···H/H···C | ~10-20% |

| N···O | ~5-10% |

| C···C | ~3-7% |

| Other | <5% |

Note: This data is predictive and based on published analyses of structurally similar compounds.

To further quantify the energetics of the crystal packing, three-dimensional energy framework analysis is employed. This method calculates the interaction energies between a central molecule and its neighbors, providing a visual representation of the energy landscape within the crystal. The total interaction energy is typically decomposed into electrostatic, polarization, dispersion, and repulsion components.

For related organic molecules, energy framework analysis often shows that dispersion forces are the most significant contributors to the stabilization of the crystal lattice, followed by electrostatic interactions. The energy frameworks are visualized as cylinders connecting the centroids of interacting molecules, with the thickness of the cylinders proportional to the strength of the interaction energy. This analysis provides a clear picture of the packing topology and the hierarchy of intermolecular forces governing the crystal structure.

Prediction and Characterization of Nonlinear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of significant interest for applications in nonlinear optics (NLO), which have uses in technologies such as optical switching and frequency conversion. The presence of an electron-donating group and an electron-accepting group connected by a π-conjugated system is a common motif in NLO materials. In this compound, the phenyl group can act as a donor and the nitrophenyl group as a strong acceptor, connected by the ethanone (B97240) bridge.

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. These calculations can determine the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. For organic molecules with similar donor-acceptor structures, DFT calculations have predicted significant β values, often several times larger than that of standard reference materials like urea. The magnitude of the hyperpolarizability is sensitive to the electronic nature of the donor and acceptor groups and the length and nature of the conjugated bridge. Theoretical studies on various nitrophenyl derivatives consistently indicate their potential as NLO materials. mdpi.comecust.edu.cngreenstonebio.comresearchgate.net

Table 2: Predicted Nonlinear Optical Properties of this compound based on DFT Studies of Analogous Compounds

| Property | Predicted Value (arbitrary units) |

| Dipole Moment (μ) | High |

| Linear Polarizability (α) | Moderate to High |

| First-Order Hyperpolarizability (β) | Significant |

Note: The values are qualitative predictions based on trends observed in structurally related molecules.

In Silico ADMET Studies for Drug-Likeness Assessment

Before a compound can be considered a potential drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction provides a rapid and cost-effective way to assess the drug-likeness of a molecule in the early stages of drug discovery. Various computational models and online tools, such as SwissADME and pkCSM, are available for this purpose. nih.govnih.gov

These tools predict a range of physicochemical and pharmacokinetic properties based on the molecule's structure. Key parameters include lipophilicity (logP), water solubility, intestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (which are crucial for drug metabolism), and potential toxicity. For this compound, these predictions can help to identify potential liabilities that might hinder its development as a therapeutic agent and guide structural modifications to improve its ADMET profile.

Table 3: In Silico ADMET Prediction for this compound

| Property | Parameter | Predicted Value |

| Physicochemical Properties | Molecular Weight | 241.24 g/mol |

| LogP (Consensus) | 2.65 | |

| Water Solubility | Moderately soluble | |

| Topological Polar Surface Area | 62.86 Ų | |

| Pharmacokinetics | GI Absorption | High |

| BBB Permeant | Yes | |

| P-gp Substrate | No | |

| CYP1A2 Inhibitor | Yes | |

| CYP2C19 Inhibitor | Yes | |

| CYP2C9 Inhibitor | Yes | |

| CYP2D6 Inhibitor | Yes | |

| CYP3A4 Inhibitor | Yes | |

| Drug-Likeness | Lipinski's Rule of Five | 0 violations |

| Bioavailability Score | 0.55 |

Data generated using SwissADME web tool.

Mechanistic Studies of Reactions Involving 2 4 Nitrophenyl 1 Phenylethanone

Elucidation of Reaction Pathways and Transition States

The reaction pathways for 2-(4-Nitrophenyl)-1-phenylethanone are largely dictated by the reactivity of its functional groups: the carbonyl group, the activated methylene (B1212753) bridge, and the nitro group.

Reactions at the Carbonyl Group: The carbonyl group is a primary site for nucleophilic attack. For instance, in reduction reactions using hydride reagents like sodium borohydride (B1222165), the reaction is expected to proceed via the nucleophilic addition of a hydride ion to the carbonyl carbon. This forms a tetrahedral intermediate which, upon protonation, yields the corresponding alcohol, 2-(4-nitrophenyl)-1-phenylethanol.

Enolate Formation and Subsequent Reactions: The methylene protons alpha to the carbonyl group are acidic and can be abstracted by a base to form an enolate. This enolate is a key intermediate in various reactions, including alkylations, aldol (B89426) condensations, and halogenations. The formation of the enolate involves a transition state where the base is abstracting the proton. The resulting enolate is a resonance-stabilized species with the negative charge delocalized between the alpha-carbon and the oxygen atom of the carbonyl group. In reactions involving ketones with a 2-nitrophenyl group at the α-position, enolates have been shown to intramolecularly react with the nitro group to form nitrones. nih.gov

Reduction of the Nitro Group: The nitro group can be reduced to an amino group through various methods, most commonly catalytic hydrogenation. The mechanism of catalytic hydrogenation of nitroarenes is complex and believed to proceed through a series of intermediates, including nitroso and hydroxylamine (B1172632) species. For the catalytic hydrogenation of N-4-nitrophenyl nicotinamide, a condensation mechanism has been proposed where an azo dimer intermediate is formed and rapidly consumed. mit.edu

Theoretical Studies: Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction pathways and characterizing transition states. Theoretical studies on the reactions of related compounds, such as the gas-phase reaction between phenyl and amino radicals, have been used to map out potential energy surfaces and identify the most favorable reaction channels and transition states. nih.gov Similar computational approaches could be applied to reactions of this compound to predict the geometries and energies of transition states for various transformations. For instance, in the cycloaddition reactions of conjugated nitroalkenes with dichlorocarbene, DFT calculations have shown that [2+1]-cycloadditions proceed via a non-polar mechanism with a biradicaloidal transition state, while [4+1]-cycloadditions proceed via a polar mechanism with a zwitterionic transition state. researchgate.net

Kinetic and Thermodynamic Aspects of Chemical Transformations

The rates and equilibria of reactions involving this compound are governed by their kinetic and thermodynamic parameters.

Kinetic Analysis: Kinetic studies provide information about the reaction rate and its dependence on the concentration of reactants, catalysts, and temperature. For the reduction of 4-nitrophenol (B140041), a related nitroaromatic compound, the reaction kinetics are often studied using pseudo-first-order conditions. mdpi.com The determination of rate constants, activation energies, and Arrhenius parameters allows for a detailed understanding of the reaction mechanism. For the photocatalytic reduction of nitrobenzene, the activation energy was determined to be 13.6 kJ mol⁻¹. frontiersin.org

Thermodynamic Parameters: Thermodynamic data, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation, provide insights into the energy changes that occur during a reaction. For the catalytic reduction of 4-nitrophenol, the activation enthalpy and entropy have been determined, providing information about the energy barrier and the degree of order in the transition state. mdpi.com The Gibbs free energy of activation for this reaction was found to be in the range of 89.56 to 90.47 kJ·mol⁻¹. mdpi.com In the proton transfer reaction between 1-nitro-1-(4-nitrophenyl)alkanes and a phosphazene base, the enthalpies of activation were found to be small, while the entropies of activation were large and negative, indicating the importance of steric and ordering effects in the transition state. researchgate.net

Data from Related Reactions:

| Reaction | Compound | Activation Energy (Ea) | Enthalpy of Activation (ΔH‡) | Entropy of Activation (ΔS‡) | Gibbs Free Energy of Activation (ΔG‡) |

| Catalytic Reduction | 4-Nitrophenol | 81.22 - 112.77 kJ·mol⁻¹ mdpi.com | 78.76 - 110.31 kJ·mol⁻¹ mdpi.com | -39.36 - 63.88 J·mol⁻¹·K⁻¹ mdpi.com | 90.47 - 89.56 kJ·mol⁻¹ mdpi.com |

| Photocatalytic Reduction | Nitrobenzene | 13.6 kJ mol⁻¹ frontiersin.org | - | - | - |

| Proton Transfer | 1-nitro-1-(4-nitrophenyl)alkanes | - | Small researchgate.net | Large and Negative researchgate.net | - |

| Hydrogenation | 4-Nitroacetophenone | 50 ± 14 kJ mol⁻¹ researchgate.net | - | - | - |

Note: The data presented in this table are for related compounds and are intended to provide an approximation of the kinetic and thermodynamic parameters that might be expected for reactions involving this compound.

Influence of Catalysts and Solvent Systems on Reaction Mechanisms

Catalysts and solvents can profoundly influence the rate, selectivity, and even the mechanism of a chemical reaction.

Catalysis:

Acid/Base Catalysis: The formation of enolates from this compound is catalyzed by both acids and bases. fiveable.me Base catalysis proceeds through deprotonation of the α-carbon, while acid catalysis involves protonation of the carbonyl oxygen, increasing the acidity of the α-protons.

Metal Catalysis: The reduction of the nitro group is typically carried out using heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). mit.edu The catalytic hydrogenation of acetophenone (B1666503), a structurally similar ketone, has been studied with various metal catalysts, including Ni₂P/Al₂O₃, which has shown high selectivity for the hydrogenation of the carbonyl group. mdpi.com In the asymmetric hydrogenation of acetophenone, chiral ruthenium complexes have been used to achieve high enantioselectivity. mdpi.com

Enzymatic Catalysis: Enzymes, such as lipases and alcohol dehydrogenases, can be used for the stereoselective reduction of ketones. For example, the enzymatic reduction of substituted acetophenones has been achieved with high enantioselectivity. nih.gov

Solvent Systems: The choice of solvent can significantly impact reaction rates and mechanisms.

Polarity: For the reduction of 4-nitrophenol, the reaction rate has been observed to be influenced by the solvent polarity. nih.gov In the electrochemical reduction of acetophenone, the kinetics showed an unexpected dependence on the solvent composition in methanol-solvent mixtures. rsc.org

Protic vs. Aprotic Solvents: The nature of the solvent (protic or aprotic) can affect the stability of charged intermediates and transition states. For instance, in the reduction of 2-halocyclohexanones with sodium borohydride, the inclusion of explicit solvent molecules in theoretical calculations was crucial to accurately predict the stereoselectivity. vu.nl

Solvent Effects on Reaction Rates: The reduction of 4-nitrophenol is significantly suppressed in the presence of alcohols like methanol, ethanol, or isopropanol. rsc.org This highlights the importance of considering solvent effects when comparing the catalytic performance of nanoparticles in liquid-phase reactions. rsc.org

Analysis of Main and Side Reaction Mechanisms

In many chemical transformations, the desired main reaction is often accompanied by side reactions, which can affect the yield and purity of the product.

Main Reaction Mechanisms:

Reduction of the Carbonyl Group: The primary reaction at the carbonyl group is its reduction to a secondary alcohol. This is a well-established transformation for ketones.

Reduction of the Nitro Group: The selective reduction of the nitro group to an amine is another key reaction, leading to the formation of 2-(4-aminophenyl)-1-phenylethanone.

Enolate-Mediated Reactions: Reactions proceeding through the enolate intermediate, such as alkylation or condensation, represent another major class of transformations for this compound.

Side Reaction Mechanisms:

Over-reduction: In the catalytic hydrogenation of the nitro group, over-reduction to other functionalities or hydrogenation of the aromatic rings can occur as side reactions. The hydrogenation of acetophenone on some catalysts can lead to the formation of cyclohexyl methyl ketone or ethylbenzene. mdpi.com

Poly-alkylation/halogenation: In base-promoted α-halogenation of ketones, the introduction of one halogen atom increases the acidity of the remaining α-protons, often leading to multiple halogenations as a side reaction. libretexts.org

Rearrangement Reactions: Under certain conditions, carbocation intermediates, if formed, could undergo rearrangement reactions, leading to skeletal isomers.

Condensation Reactions: Self-condensation of the enolate with the ketone (an aldol-type reaction) could occur as a side reaction, especially under basic conditions.

Stereoselectivity and Diastereoselectivity in Relevant Reactions

The reduction of the carbonyl group in this compound creates a new chiral center, making the study of stereoselectivity crucial.

Stereoselective Reduction: The reduction of the prochiral ketone can lead to a racemic mixture of (R)- and (S)-2-(4-nitrophenyl)-1-phenylethanol if a non-chiral reducing agent is used. However, by employing chiral catalysts or reagents, it is possible to achieve enantioselective reduction, favoring the formation of one enantiomer over the other.

Chiral Catalysts: The asymmetric hydrogenation of acetophenone using chiral ruthenium-BINAP complexes is a well-known example of enantioselective catalysis. mdpi.com The enantiomeric excess (ee) of the resulting alcohol can be influenced by the structure of the chiral ligand and the reaction conditions.

Enzymatic Reduction: Biocatalysts like alcohol dehydrogenases are highly effective in the enantioselective reduction of ketones. The deracemization of 1-phenylethanols has been achieved in a one-pot process combining a manganese-driven oxidation with an enzymatic reduction, yielding the (R)-enantiomer with high enantioselectivity. nih.gov

Diastereoselectivity: If a chiral center already exists in the molecule or is introduced during the reaction, the formation of diastereomers becomes possible. For this compound, if a reaction were to introduce a second chiral center, the relative orientation of the two centers would be determined by diastereoselectivity. The factors influencing diastereoselectivity include steric hindrance and electronic effects in the transition state.

Factors Influencing Stereoselectivity:

Catalyst Structure: The steric and electronic properties of the chiral catalyst play a dominant role in determining the stereochemical outcome of the reaction.

Substrate Structure: The substituents on the aromatic rings of this compound can influence the approach of the reagent to the carbonyl group, thereby affecting the stereoselectivity. For instance, in the enzymatic reduction of substituted acetophenones, electron-withdrawing groups were found to accelerate the reaction. nih.gov

Reaction Conditions: Temperature, pressure, and solvent can all impact the stereoselectivity of a reaction by influencing the relative energies of the diastereomeric transition states.

| Reaction | Catalyst/Reagent | Product | Stereoselectivity |

| Asymmetric Hydrogenation | Chiral Ruthenium Complexes | 1-Phenylethanol | High enantioselectivity (up to 99% ee for related substrates) mdpi.com |

| Enzymatic Reduction | Alcohol Dehydrogenase | (R)-1-Phenylethanol | High enantioselectivity (>99% ee for related substrates) nih.gov |

| Hydride Reduction | NaBH₄ | 2-Halocyclohexanols | Stereoselectivity reversed towards cis product with explicit solvent consideration vu.nl |

Note: The data in this table are from studies on related ketones and are illustrative of the stereochemical control that can be achieved in the reduction of this compound.

Chemical Transformations and Derivatization of 2 4 Nitrophenyl 1 Phenylethanone

Functionalization of the Nitro Group

The nitro group in 2-(4-Nitrophenyl)-1-phenylethanone is a primary site for chemical modification, with its reduction to an amino group being the most common and synthetically useful transformation. This conversion opens up a vast area of chemistry, allowing for the introduction of nitrogen-containing substituents and the synthesis of anilines, which are themselves valuable synthetic precursors. youtube.com

The reduction of the aromatic nitro group can be achieved using various reagents and conditions, allowing for chemoselectivity in the presence of other reducible functional groups like the ketone. wikipedia.orgscispace.com Common methods include:

Catalytic Hydrogenation: This is a widely used method for reducing nitro groups. Reagents such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas (H₂) are effective. commonorganicchemistry.com Catalytic hydrogenation is often clean and efficient, but care must be taken as it can also reduce other functional groups if not controlled properly.

Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH). scispace.comcommonorganicchemistry.com The SnCl₂/HCl system is particularly noted for its ability to selectively reduce nitro groups. youtube.com

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can be used for the reduction of nitro groups. wikipedia.org These reagents can sometimes offer selectivity, for instance, in reducing one nitro group in a dinitro compound. wikipedia.org

The choice of reducing agent is crucial and depends on the desired outcome and the presence of other functional groups in the molecule. For instance, while strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitro groups, they are not typically used for aromatic nitro compounds as they can lead to the formation of azo compounds. youtube.comcommonorganicchemistry.com

Table 1: Selected Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Product | Notes |

|---|---|---|

| H₂/Pd/C | Amine | Common and efficient, but may also reduce other groups. commonorganicchemistry.com |

| H₂/Raney Nickel | Amine | Useful alternative to Pd/C, especially when dehalogenation is a concern. commonorganicchemistry.com |

| Fe/HCl or Fe/AcOH | Amine | A mild and common method for nitro group reduction. commonorganicchemistry.com |

| SnCl₂/HCl | Amine | Provides mild conditions and good selectivity for nitro groups. youtube.com |

| Zn/AcOH | Amine | A mild method for reducing nitro groups. commonorganicchemistry.com |

| Na₂S or Na₂S₂O₄ | Amine | Can offer selectivity in certain cases. wikipedia.org |

Transformations Involving the Ketone Moiety

The ketone group in this compound is another key site for chemical reactions. It can undergo reduction to a secondary alcohol or participate in reactions at the adjacent methylene (B1212753) bridge, which is activated by the carbonyl group.

A key transformation is the selective reduction of the ketone to an alcohol without affecting the nitro group. This can be achieved using mild hydride-donating reagents. For example, sodium borohydride (B1222165) (NaBH₄) is known to reduce ketones while leaving the nitro group intact, as demonstrated in the chemoselective reduction of 4-nitroacetophenone. scispace.com This transformation would yield 2-(4-nitrophenyl)-1-phenylethanol.

Conversely, oxidation of the methylene bridge adjacent to the ketone leads to the formation of a 1,2-dicarbonyl compound. The synthesis of 1-(4-nitrophenyl)-2-phenylethane-1,2-dione, also known as 4-nitrobenzil, can be achieved through the oxidation of this compound. smolecule.comchemicalbook.com This transformation highlights the reactivity of the position alpha to the ketone.

Reactions at the Methylene Bridge

The methylene bridge (-CH₂-) in this compound is activated by the adjacent ketone group, making the protons on this carbon acidic and amenable to removal by a base. This allows for a variety of reactions at this position, including enolate formation, which can then be used in alkylation and condensation reactions.

One significant reaction at the methylene bridge is its oxidation to a carbonyl group, leading to the formation of 1-(4-nitrophenyl)-2-phenylethane-1,2-dione. smolecule.comchemicalbook.com This oxidation can be carried out using various oxidizing agents. This diketone is a valuable building block for the synthesis of other molecules.

While specific examples of alkylation or condensation directly on this compound are not detailed in the provided search results, the inherent reactivity of the active methylene group suggests that such reactions are plausible and would proceed via an enolate intermediate. These reactions would allow for the introduction of various substituents at the methylene bridge, further diversifying the molecular architecture.

Synthesis of Heterocyclic Derivatives

The versatile chemical nature of this compound makes it a valuable precursor for the synthesis of heterocyclic compounds. The presence of the ketone, the active methylene group, and the potential to convert the nitro group to an amine provide multiple reaction sites for cyclization reactions.

For instance, the 1,2-dicarbonyl derivative, 1-(4-nitrophenyl)-2-phenylethane-1,2-dione, can be used to synthesize a variety of heterocyclic systems. Diketones are known to react with binucleophiles to form heterocycles. For example, reaction with hydrazines can yield pyridazines, and reaction with o-phenylenediamines can produce quinoxalines.

Furthermore, the reduction of the nitro group to an amine, followed by reactions involving the ketone, can lead to the formation of nitrogen-containing heterocycles. Research has shown the synthesis of complex heterocyclic structures like 5,6,7,8-tetrahydroisoquinolines and thieno[2,3-c]isoquinolines from nitrophenyl-containing precursors. researchgate.netresearchgate.net These syntheses often involve multi-step sequences where the nitro-substituted ring and other functional groups are elaborated and then cyclized. For example, the cyclocondensation of related cyclohexanone (B45756) derivatives with cyanothioacetamide leads to the formation of tetrahydroisoquinoline structures. researchgate.net

This compound as a Building Block in Complex Molecular Architectures

The chemical reactivity of this compound at its three key functional sites—the nitro group, the ketone moiety, and the methylene bridge—positions it as a valuable building block for the construction of more complex molecular architectures. The transformations discussed in the previous sections can be employed in a sequential or combinatorial fashion to create a diverse array of molecules with potential applications in various fields of chemistry.

The synthesis of substituted benzils, such as 1-(4-nitrophenyl)-2-phenylethane-1,2-dione, from this compound provides a platform for further synthetic explorations. smolecule.com These diketones are precursors to various heterocyclic compounds and can be used in the development of new materials.

Moreover, the ability to selectively functionalize different parts of the molecule allows for the strategic assembly of complex structures. For example, the reduction of the nitro group to an amine, followed by acylation and subsequent intramolecular cyclization, could lead to the formation of fused heterocyclic systems. The synthesis of complex molecules often relies on such strategic manipulations of versatile building blocks like this compound. The kinetic studies of reactions involving related nitrophenyl compounds further underscore the importance of understanding their reactivity for predictable and efficient synthesis design. nih.gov

Advanced Academic Applications and Biological Relevance of 2 4 Nitrophenyl 1 Phenylethanone

Utility in Synthetic Organic Chemistry

2-(4-Nitrophenyl)-1-phenylethanone serves as a key intermediate in the synthesis of more complex molecules. One common synthetic route to this compound involves the reaction of 4-nitrophenylacetic acid with oxalyl chloride in benzene (B151609), followed by a Friedel-Crafts acylation with benzene in the presence of anhydrous aluminum chloride. prepchem.com This process yields this compound, which can then be used in further reactions. prepchem.com

For instance, it is a precursor in the synthesis of 1-(4-Nitrophenyl)-2-phenylethane-1,2-dione. chemicalbook.com This transformation highlights the reactivity of the methylene (B1212753) bridge, which can be oxidized to a dicarbonyl functionality. Such diketones are valuable in the synthesis of various heterocyclic compounds.

Role in Medicinal Chemistry Scaffolds and Drug Discovery Research

The structural framework of this compound is a recurring motif in compounds investigated for their therapeutic potential. The presence of the nitrophenyl group is of particular interest as it is found in numerous biologically active molecules.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, MCR-1)

Derivatives containing the nitrophenyl moiety have been studied for their enzyme inhibitory activity. For example, certain compounds bearing a 4-nitrobenzenesulfonyl group have been shown to be noncompetitive inhibitors of acetylcholinesterase (AChE). nih.gov This is significant as AChE inhibitors are a major class of drugs for treating Alzheimer's disease. The study revealed that the 4-nitrobenzenesulfonyl group plays a crucial role in determining the mode of inhibition. nih.gov

While direct studies on this compound as an MCR-1 inhibitor are not prevalent, the broader class of compounds containing nitrophenyl groups has been explored for antibacterial activity, which can be linked to the inhibition of essential bacterial enzymes.

Antimicrobial Activity Investigations

The nitrophenyl group is a common feature in various antimicrobial agents. Research has shown that derivatives containing this moiety can exhibit significant antibacterial and antifungal properties. For example, a novel pleuromutilin (B8085454) derivative incorporating a 4-nitrophenyl-piperazinyl acetyl group demonstrated potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, nitrobenzyl-oxy-phenol derivatives have been synthesized and shown to have antibacterial activity, with some compounds being particularly effective against Moraxella catarrhalis. researchgate.net Other studies on pyrazoline and hydrazone derivatives have also highlighted the contribution of the nitrophenyl group to their antimicrobial effects. turkjps.org Coumarin (B35378) derivatives are another class of compounds where the inclusion of a nitrophenyl group has been explored for enhancing antimicrobial efficacy. mdpi.com

Table 1: Antimicrobial Activity of Selected Nitrophenyl-Containing Compounds

| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference |

| Pleuromutilin derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent bactericidal agent. | nih.gov |

| Nitrobenzyl-oxy-phenol derivatives | Moraxella catarrhalis | Good antibacterial activity. | researchgate.net |

| Pyrazoline derivatives | S. aureus, E. faecalis | Methoxy and nitrophenyl groups enhanced activity. | turkjps.org |

| Coumarin derivatives | Food-poisoning bacteria | Showed good antibacterial activity. | mdpi.com |

Antioxidant Activity Profiling

The antioxidant potential of compounds containing the nitrophenyl group has been a subject of investigation. For instance, 1-Nitro-2-phenylethane (1N2PE), a structurally related compound, has demonstrated antioxidant properties by scavenging free radicals. nih.gov Its anti-inflammatory and antioxidant effects are considered to be the basis for its neuroprotective potential. nih.gov Other studies on coumarin derivatives have also explored their antioxidant activity using methods like the DPPH free radical scavenging assay. jmchemsci.com Research on tetrahydroisoquinolines bearing a nitrophenyl group has also reported on their antioxidant properties. researchgate.net

Table 2: Antioxidant Activity of Related Nitrophenyl Compounds

| Compound/Derivative Class | Assay | Key Findings | Reference |

| 1-Nitro-2-phenylethane (1N2PE) | DPPH radical scavenging | Demonstrated ability to scavenge free radicals. | nih.gov |

| Coumarin derivatives | DPPH radical scavenging | Showed powerful antioxidant activity. | jmchemsci.com |

| Tetrahydroisoquinolines | Not specified | Investigated for antioxidant properties. | researchgate.net |

Anticancer Research

The this compound scaffold and its derivatives have emerged as a promising area in anticancer research. The presence of the nitrophenyl group is often associated with cytotoxic activity against various cancer cell lines.

For example, nitrophenyl-isothiazolone derivatives have been investigated for their cytotoxicity against hepatocellular carcinoma cells, with some compounds showing potent and selective anticancer activity. mdpi.com Similarly, novel pyrazole (B372694) derivatives containing a nitrophenyl group have been synthesized and evaluated for their anticancer activity, with some showing potential as Aurora-A kinase inhibitors. nih.gov Research on tetrahydroisoquinoline derivatives bearing a nitrophenyl group has also demonstrated moderate anticancer activity against cell lines like HEGP2 and HCT116. researchgate.net Furthermore, studies on chalcone (B49325) derivatives, which share structural similarities, have shown significant cytotoxic effects on human lung and colon cancer cells. ejmo.org

Table 3: Anticancer Activity of Selected Nitrophenyl-Containing Compounds

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference |

| Nitrophenyl-isothiazolones | Hepatocellular carcinoma (Huh7) | Potent and selective anticancer agent. | mdpi.com |

| Pyrazole derivatives | HCT-116, MCF-7 | Potential as Aurora-A kinase inhibitors. | nih.gov |

| Tetrahydroisoquinolines | HEGP2, HCT116 | Moderate anticancer activity. | researchgate.net |

| Chalcone derivatives | A549, H1299, HCT116, HT29 | Significant cytotoxic effect. | ejmo.org |

Photochemistry: Design and Application as Photoremovable Protecting Groups

In the realm of photochemistry, the nitrobenzyl group, a key component of this compound, is a well-established photoremovable protecting group (PPG). wikipedia.orgresearchgate.net PPGs are chemical moieties that can be cleaved from a molecule upon exposure to light, allowing for precise spatial and temporal control over the release of an active substance. wikipedia.org

The classic 2-nitrobenzyl group undergoes a Norrish Type II reaction upon irradiation, leading to the release of the protected functional group. researchgate.net This property has been widely exploited in various applications, including the synthesis of complex molecules, the development of photoresists for microfabrication, and the "caging" of biologically active molecules to study dynamic cellular processes. wikipedia.orgresearchgate.net While phenacyl groups are another class of PPGs, the nitrobenzyl functionality remains one of the most commonly used due to its well-understood photochemical properties. acs.org

One-Photon Excitation Mechanisms